2,5-Diethylfuran

Biofuel Energy density Combustion

2,5-Diethylfuran (DEF, CAS 10504-06-0, molecular formula C8H12O, molar mass 124.18 g/mol) is a heterocyclic organic compound belonging to the alkylfuran class. It is a colorless liquid with a boiling point of 125–127 °C, melting point of approximately −57 °C, and a density of 0.804 g/mL.

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
CAS No. 10504-06-0
Cat. No. B173270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diethylfuran
CAS10504-06-0
Synonyms2,5-diethylfuran
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCCC1=CC=C(O1)CC
InChIInChI=1S/C8H12O/c1-3-7-5-6-8(4-2)9-7/h5-6H,3-4H2,1-2H3
InChIKeyOKYQOKFZRFUBJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diethylfuran (CAS 10504-06-0) Procurement Guide: Key Properties and Comparator Context


2,5-Diethylfuran (DEF, CAS 10504-06-0, molecular formula C8H12O, molar mass 124.18 g/mol) is a heterocyclic organic compound belonging to the alkylfuran class . It is a colorless liquid with a boiling point of 125–127 °C, melting point of approximately −57 °C, and a density of 0.804 g/mL . DEF is being investigated as a next-generation biofuel component due to its favorable energy density and compatibility with existing fuel infrastructure, and it also serves as a versatile intermediate in organic synthesis and a potential green solvent [1].

Why Generic Substitution of 2,5-Diethylfuran with Other Alkylfurans Compromises Performance and Reproducibility


While 2,5-diethylfuran shares the furan core with other alkylated derivatives such as 2,5-dimethylfuran (DMF) and 2-methylfuran (MF), simple substitution is scientifically unsound. The nature and length of the alkyl substituent critically modulate key physicochemical properties including energy density, boiling point, lipophilicity (LogP), and oxidative stability . Studies on DMF and MF highlight that alkylated furans as a class suffer from poor oxidative stability, forming gums and peroxides that are problematic for fuel storage and vehicle systems [1]. However, these studies also demonstrate that the oxidative stability and gum formation are strongly dependent on the specific alkyl group structure. Therefore, substituting DEF with DMF or MF without explicit comparative data on these dimensions risks introducing unforeseen performance deficits, batch-to-batch variability, and experimental irreproducibility in both fuel and chemical synthesis applications.

2,5-Diethylfuran Quantitative Evidence Guide: Comparative Performance Data Against Key Analogs


Energy Density Comparison of 2,5-Diethylfuran vs. Ethanol for Biofuel Applications

2,5-Diethylfuran (DEF) demonstrates a substantially higher volumetric energy density compared to ethanol, a widely used first-generation biofuel. DEF has an approximate calorific value of 31.5 MJ/L , which is significantly higher than that of ethanol (21.3 MJ/L) . This quantifies a 48% advantage in volumetric energy content, directly impacting vehicle range and fuel economy.

Biofuel Energy density Combustion

Boiling Point Comparison of 2,5-Diethylfuran vs. 2,5-Dimethylfuran (DMF) for Handling and Volatility

2,5-Diethylfuran exhibits a significantly higher boiling point than its closely related analog, 2,5-dimethylfuran (DMF). The boiling point of DEF is reported as 125–127 °C , whereas DMF has a boiling point of 92–94 °C [1]. This 33 °C difference in boiling point translates to lower volatility for DEF.

Physicochemical property Boiling point Volatility

Density Comparison of 2,5-Diethylfuran vs. 2,5-Dimethylfuran (DMF) for Fluid Dynamics and Blending

2,5-Diethylfuran possesses a lower density compared to 2,5-dimethylfuran (DMF). The reported density of DEF is 0.804 g/mL , while that of DMF is 0.913 g/mL [1]. This represents an approximately 12% lower density for DEF.

Density Fuel blending Fluid property

Lipophilicity (LogP) Comparison of 2,5-Diethylfuran vs. 2-Methylfuran and 2,5-Dimethylfuran for Solvent Selection

The lipophilicity of 2,5-diethylfuran, as measured by its calculated octanol-water partition coefficient (XLogP), is significantly higher than that of its less-alkylated analogs. The XLogP of DEF is reported as 2.7 [1]. In comparison, 2-methylfuran (MF) has an XLogP of 1.8 [2], and 2,5-dimethylfuran (DMF) has an XLogP of 2.2 [3]. DEF exhibits a 50% higher logP than MF and a 23% higher logP than DMF.

LogP Lipophilicity Solvent Extraction

Oxidative Stability Class-Level Distinction of Alkylfurans vs. Gasoline

A study on alkylated furans, including 2,5-dimethylfuran (DMF) and 2-methylfuran (MF), quantified that 10% blends of these compounds in gasoline exhibit gum levels that are 10–100 times higher than those of conventional gasolines [1]. While this study did not include 2,5-diethylfuran, it establishes a critical class-level limitation for alkylfurans. The findings imply that the oxidative stability and gum formation of any new alkylfuran biofuel candidate, including DEF, must be rigorously evaluated and cannot be assumed to be equivalent to gasoline.

Oxidative stability Gum formation Fuel degradation

2,5-Diethylfuran Application Scenarios: Leveraging Differentiated Performance for Targeted Use Cases


Next-Generation Biofuel Blendstock Development Requiring High Energy Density and Reduced Volatility

DEF's 48% higher volumetric energy density compared to ethanol (31.5 MJ/L vs. 21.3 MJ/L) and its 33 °C higher boiling point versus DMF (125–127 °C vs. 92–94 °C) [1] make it a compelling candidate for advanced biofuel formulations. These properties directly address two key limitations of current biofuels: poor energy content and high evaporative emissions. Procurement of DEF for fuel testing and blending studies is justified when the research goal is to optimize both energy density and handling safety.

Specialty Solvent for Biphasic Extraction and Organic Synthesis Leveraging Higher Lipophilicity

DEF's significantly higher XLogP of 2.7, compared to 1.8 for MF and 2.2 for DMF , quantifies its greater affinity for non-polar phases. This characteristic makes DEF a more suitable solvent or co-solvent for applications involving extraction of hydrophobic natural products, reactions requiring a non-polar medium, or processes where a higher octanol-water partition coefficient is beneficial for phase separation. Researchers can select DEF over its less-alkylated analogs to achieve more efficient extraction yields or to tune reaction selectivity.

Chemical Intermediate for Diels-Alder Cycloadditions and Synthesis of Complex Cyclic Architectures

As a furan derivative, DEF can participate in Diels-Alder reactions to form complex cyclic compounds valuable in pharmaceutical and agrochemical synthesis . The specific steric and electronic effects conferred by the two ethyl substituents, as opposed to methyl groups in DMF, can influence both the reactivity and regioselectivity of these cycloadditions. Procuring DEF for such synthetic routes allows chemists to explore a distinct chemical space, potentially accessing scaffolds not readily available from simpler alkylfurans.

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